molecular formula C8H10BrNO B7858726 5-bromo-2-methoxy-N-methylaniline

5-bromo-2-methoxy-N-methylaniline

Cat. No.: B7858726
M. Wt: 216.07 g/mol
InChI Key: WRILVSKRQLVNLI-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxy-N-methylaniline is an organic compound with the molecular formula C8H10BrNO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a bromine atom at the 5-position, a methoxy group at the 2-position, and a methyl group on the nitrogen atom. This compound is used in various chemical syntheses and has applications in pharmaceuticals and other industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-methoxy-N-methylaniline can be achieved through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and reduction processes, followed by bromination and methylation. These processes are optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and waste.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinone derivatives.

    Reduction: The compound can be reduced to remove the bromine atom or to convert the methoxy group to a hydroxyl group.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: De-brominated or hydroxylated derivatives.

    Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

5-Bromo-2-methoxy-N-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-2-methoxy-N-methylaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and methoxy groups can influence the compound’s binding affinity and specificity for its molecular targets .

Comparison with Similar Compounds

  • 2-Bromo-4-methoxyaniline
  • 2-Methoxy-5-methylaniline
  • 4-Bromo-2-methylaniline

Comparison: 5-Bromo-2-methoxy-N-methylaniline is unique due to the presence of both a bromine atom and a methoxy group on the benzene ring, along with a methyl group on the nitrogen atom. This combination of substituents can significantly influence its chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

5-bromo-2-methoxy-N-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-10-7-5-6(9)3-4-8(7)11-2/h3-5,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRILVSKRQLVNLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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